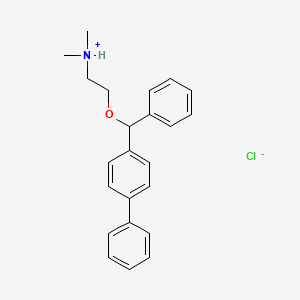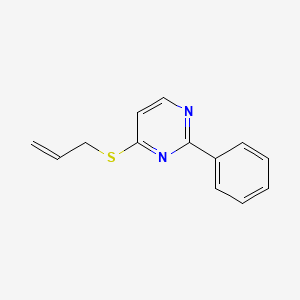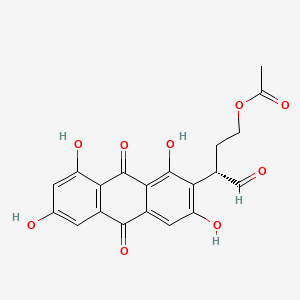
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is a complex organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of an ethylamine group attached to a biphenyl structure, which is further substituted with a phenyl group and a methoxy group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, enhancing its solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride typically involves multiple steps:
Formation of the Biphenyl Structure: This can be achieved through a Suzuki coupling reaction, where a halogenated biphenyl compound reacts with a phenylboronic acid in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The biphenyl compound can be further reacted with methanol in the presence of a strong acid to introduce the methoxy group.
Attachment of the Ethylamine Group: The final step involves the reaction of the biphenyl compound with ethylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride can undergo various chemical reactions:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, converting the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, amines, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenethylamine: A simpler structure with similar biological activity.
Methoxyphenethylamine: Contains a methoxy group, similar to the target compound.
Biphenylamine: Shares the biphenyl structure but lacks the methoxy and phenyl substitutions.
Uniqueness
Ethylamine, 2-(biphenylyl(phenyl)methoxy)-N,N-dimethyl-, hydrochloride is unique due to its specific combination of functional groups and structural features
Properties
CAS No. |
63919-06-2 |
|---|---|
Molecular Formula |
C23H26ClNO |
Molecular Weight |
367.9 g/mol |
IUPAC Name |
dimethyl-[2-[phenyl-(4-phenylphenyl)methoxy]ethyl]azanium;chloride |
InChI |
InChI=1S/C23H25NO.ClH/c1-24(2)17-18-25-23(21-11-7-4-8-12-21)22-15-13-20(14-16-22)19-9-5-3-6-10-19;/h3-16,23H,17-18H2,1-2H3;1H |
InChI Key |
GGPYDICFDBGVIV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)C3=CC=CC=C3.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![acetonitrile;N,N-bis[(6-methylpiperidin-1-id-2-yl)methyl]-1-piperidin-1-id-2-yl-1-(2H-pyridin-1-id-6-yl)methanamine;iron(2+)](/img/structure/B13763774.png)




![Sodium 2-[[[2,5-dichloro-4-[(2-methyl-1H-indol-3-yl)azo]phenyl]sulphonyl]amino]ethanesulphonate](/img/structure/B13763792.png)
![Benzoic acid, 4-methyl-, [4-(methoxycarbonyl)phenyl]methyl ester](/img/structure/B13763798.png)



![Tert-butyl 6-acetyl-9-methyl-7-oxo-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B13763816.png)
![[(3S,4R)-2,2-dimethyl-4-(3-methylbut-2-enoyloxy)-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (Z)-2-methylbut-2-enoate](/img/structure/B13763817.png)
